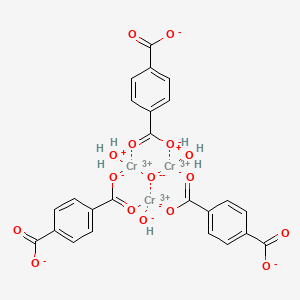
MIL-101(Cr) F Free
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MIL-101(Cr) F Free is a type of metal-organic framework (MOF) that consists of chromium ions and terephthalic acid ligands. This compound is known for its high specific surface area, large pore size, and excellent thermal, chemical, and water stability . The “F Free” designation indicates that this version of MIL-101(Cr) is synthesized without the use of hydrofluoric acid, making it more environmentally friendly .
Preparation Methods
Synthetic Routes and Reaction Conditions
MIL-101(Cr) F Free can be synthesized using a hydrothermal method without hydrofluoric acid. The synthesis involves the reaction of chromium nitrate with terephthalic acid in the presence of water and nitric acid as a modulator . The reaction is typically carried out at temperatures ranging from 160°C to 220°C . The addition of acetic acid and seeding can help lower the reaction temperature while maintaining good yield and surface area .
Industrial Production Methods
For large-scale production, the synthesis can be scaled up to produce quantities greater than 100 grams with yields near 70% and BET surface areas close to 4000 m²/g . The use of nitric acid as a modulator has been shown to increase the yield significantly .
Chemical Reactions Analysis
Types of Reactions
MIL-101(Cr) F Free undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions due to the presence of unsaturated chromium sites.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The terephthalic acid ligands can be substituted with other functional groups to modify the properties of the MOF.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic acids for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the MOF structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce chromium oxides, while substitution reactions can yield functionalized MOFs with different properties .
Scientific Research Applications
MIL-101(Cr) F Free has a wide range of scientific research applications due to its unique properties :
Mechanism of Action
The mechanism of action of MIL-101(Cr) F Free involves its high specific surface area and the presence of unsaturated chromium sites, which act as Lewis acid sites . These sites can interact with various molecules, facilitating adsorption, catalysis, and other chemical processes . The large pore size allows for the accommodation of large molecules, enhancing its effectiveness in gas storage and separation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
MIL-88: Another chromium-based MOF with different structural properties.
MIL-53: Known for its flexibility and ability to undergo structural changes upon adsorption.
MOF-235: A MOF with similar applications but different structural characteristics.
Uniqueness
MIL-101(Cr) F Free stands out due to its high specific surface area, large pore size, and excellent stability in various conditions . The fluoride-free synthesis makes it more environmentally friendly compared to other MOFs that require hydrofluoric acid .
Properties
Molecular Formula |
C24H19Cr3O16+2 |
|---|---|
Molecular Weight |
719.4 g/mol |
IUPAC Name |
dioxidanium;chromium(3+);oxygen(2-);terephthalate;hydroxide |
InChI |
InChI=1S/3C8H6O4.3Cr.3H2O.O/c3*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;;;/h3*1-4H,(H,9,10)(H,11,12);;;;3*1H2;/q;;;3*+3;;;;-2/p-5 |
InChI Key |
UALWHFIFJCQBLB-UHFFFAOYSA-I |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH3+].[OH3+].[OH-].[O-2].[Cr+3].[Cr+3].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















